molecular formula C12H11BrO2 B13322053 4-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one

4-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B13322053
M. Wt: 267.12 g/mol
InChI Key: XMBZVTCXHYSXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C12H11BrO2 It is a derivative of indanone, characterized by the presence of a bromine atom at the 4-position and a propanoyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2-propanoyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include maintaining the temperature at room temperature or slightly elevated to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted indanones.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

4-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one depends on its specific application. For instance, as a TRPV1 antagonist, it binds to the TRPV1 receptor, inhibiting its activation and thereby reducing pain sensation. As a KDR kinase inhibitor, it interferes with the kinase activity, blocking the signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the bromine atom and the propanoyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with biological targets and the formation of unique derivatives in chemical reactions.

Properties

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

4-bromo-2-propanoyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H11BrO2/c1-2-11(14)9-6-8-7(12(9)15)4-3-5-10(8)13/h3-5,9H,2,6H2,1H3

InChI Key

XMBZVTCXHYSXPP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CC2=C(C1=O)C=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.